molecular formula C7H16ClNO2 B1662078 Ethyl 3-amino-3-methylbutanoate hydrochloride CAS No. 85532-40-7

Ethyl 3-amino-3-methylbutanoate hydrochloride

Cat. No.: B1662078
CAS No.: 85532-40-7
M. Wt: 181.66 g/mol
InChI Key: HFBJSIGXRKAYAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-methylbutanoate hydrochloride involves the esterification of 3-amino-3-methylbutanoic acid with ethanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include:

    Temperature: Room temperature

    Catalyst: Acidic catalyst (e.g., sulfuric acid)

    Solvent: Ethanol

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl halides.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino esters.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the synthesis of DNA, thereby affecting cell proliferation and growth . The pathways involved include the inhibition of DNA replication and interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-ethoxyacrylate hydrochloride
  • Ethyl 3-methylbutanoate
  • 3-methyl butanoic acid ethyl ester

Uniqueness

Ethyl 3-amino-3-methylbutanoate hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit DNA synthesis and affect cell proliferation distinguishes it from other similar compounds .

Properties

IUPAC Name

ethyl 3-amino-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-10-6(9)5-7(2,3)8;/h4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBJSIGXRKAYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574759
Record name Ethyl 3-amino-3-methylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85532-40-7
Record name Ethyl 3-amino-3-methylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-amino-3-methylbutanoate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 25 g (0.1 mole) of ethyl 3-(N-benzylamino)-3-methylbutyrate hydrochloride and approximately 2 g of 10% Pd-C in 250 ml of dried USP alcohol was hydrogenated under 55 psi H2 for four days. The reaction medium was then filtered and evaporated under reduced pressure to provide 18 g (100%) of an amber oil which gradually crystallized upon standing: mp 82°-83° C.; NMR (CD3OD) δ1.2 (t, J=7, Hz, 3, --CH2CH3) 1.5 (s, 6, two --CH3), 2.8 (s, 2, --CH2 --), 4.2 (q, J=7 Hz, 2, --CH2CH3). Analysis Calculated for C7H16NO2Cl: C, 46.28; H, 8.88; N, 7.71. Found: C, 46.46; H, 8.98; N, 7.90.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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